molecular formula C11H15N5O2S B4297057 5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE

5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE

Cat. No.: B4297057
M. Wt: 281.34 g/mol
InChI Key: NUFZYWLDAHJFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as an allyl group, three methyl groups, and a sulfonamide group. The molecular formula of this compound is C11H15N5O2S, and it has a molecular weight of 281.334 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method is the multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the formation of the triazolopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to various biological effects . The sulfonamide group plays a crucial role in binding to the active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group, multiple methyl groups, and the sulfonamide group distinguishes it from other triazolopyrimidine derivatives and enhances its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5,6,7-trimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-5-6-12-19(17,18)11-14-10-13-8(3)7(2)9(4)16(10)15-11/h5,12H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFZYWLDAHJFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC(=N2)S(=O)(=O)NCC=C)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE
Reactant of Route 3
5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE
Reactant of Route 4
5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE
Reactant of Route 5
5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE
Reactant of Route 6
5,6,7-TRIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.